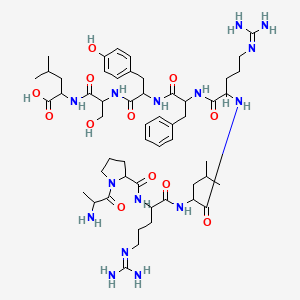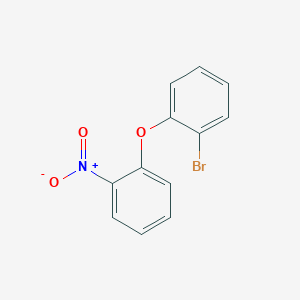![molecular formula C22H15BrO B12099468 (1R)-2'-(broMoMethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B12099468.png)
(1R)-2'-(broMoMethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2’-(Bromomethyl)-[1,1’-Binaphthalene]-2-carboxaldehyde is a chiral compound with significant importance in organic synthesis and catalysis. The compound features a binaphthalene core, which is a common structural motif in many chiral ligands used in asymmetric synthesis.
Vorbereitungsmethoden
The synthesis of (1R)-2’-(Bromomethyl)-[1,1’-Binaphthalene]-2-carboxaldehyde typically involves the bromination of a binaphthalene derivative. One common method includes the bromination of 1,1’-binaphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions . Industrial production methods may involve similar bromination reactions but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(1R)-2’-(Bromomethyl)-[1,1’-Binaphthalene]-2-carboxaldehyde undergoes several types of chemical reactions:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major products formed from these reactions include substituted binaphthalenes, carboxylic acids, and primary alcohols.
Wissenschaftliche Forschungsanwendungen
(1R)-2’-(Bromomethyl)-[1,1’-Binaphthalene]-2-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of chiral ligands for asymmetric catalysis. These ligands are crucial in the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of chiral recognition and enantioselective processes in biological systems.
Industry: The compound is used in the synthesis of advanced materials and fine chemicals.
Wirkmechanismus
The mechanism of action of (1R)-2’-(Bromomethyl)-[1,1’-Binaphthalene]-2-carboxaldehyde primarily involves its role as a chiral ligand in asymmetric catalysis. The binaphthalene core provides a rigid, chiral environment that can induce enantioselectivity in various catalytic reactions. The bromomethyl and aldehyde groups can participate in coordination with metal centers, facilitating the formation of chiral complexes that catalyze enantioselective transformations.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (1R)-2’-(Bromomethyl)-[1,1’-Binaphthalene]-2-carboxaldehyde include other binaphthalene derivatives such as:
®-BINOL: 1,1’-Bi-2-naphthol, a widely used chiral ligand in asymmetric synthesis.
®-BINAP: 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl, another important chiral ligand used in various catalytic processes.
Compared to these compounds, (1R)-2’-(Bromomethyl)-[1,1’-Binaphthalene]-2-carboxaldehyde offers unique reactivity due to the presence of the bromomethyl and aldehyde functional groups, which can be further modified to introduce additional functionality or to fine-tune the properties of the resulting chiral ligands.
Eigenschaften
Molekularformel |
C22H15BrO |
|---|---|
Molekulargewicht |
375.3 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)naphthalen-1-yl]naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C22H15BrO/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12,14H,13H2 |
InChI-Schlüssel |
OPHLXGIAPKCNTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12099419.png)
![Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B12099429.png)



![(1,2,4,13,14,15,18,19,20,34,35-Undecahydroxy-5,10,23,31-tetraoxo-6,9,24,27,30,39-hexaoxaoctacyclo[34.2.1.04,38.07,26.08,29.011,16.017,22.032,37]nonatriaconta-11,13,15,17,19,21,32,34,36-nonaen-28-yl) 3,4,5-trihydroxybenzoate](/img/structure/B12099450.png)

![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12099460.png)


